2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
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Overview
Description
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of functional groups: The cyano, dimethyl, and oxo groups are introduced through various substitution and oxidation reactions.
Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to accelerate the reaction.
Temperature and Pressure: Controlling the temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylphenyl)acetamide
- 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Uniqueness
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Properties
Molecular Formula |
C19H21N3O2 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3O2/c1-12(2)15-5-7-16(8-6-15)21-18(23)11-22-14(4)9-13(3)17(10-20)19(22)24/h5-9,12H,11H2,1-4H3,(H,21,23) |
InChI Key |
KEAUERSPHGLFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(C)C)C#N)C |
Origin of Product |
United States |
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